Tat-NR2Baa is classified as a cell-penetrating peptide, which allows it to traverse cellular membranes efficiently. It is synthesized based on sequences derived from viral proteins (specifically the transactivator of transcription from the Human Immunodeficiency Virus) and the NR2B receptor. The compound is primarily sourced from research laboratories specializing in peptide synthesis, with its applications predominantly in pharmacological studies and neurobiology.
The synthesis of Tat-NR2Baa generally involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process typically includes:
Tat-NR2Baa has a complex structure characterized by its specific amino acid sequence. The molecular formula can be represented as C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 334.38 g/mol. Its structural integrity is essential for its biological activity, particularly in binding to the NMDA receptor.
Tat-NR2Baa can participate in various chemical reactions relevant to peptide chemistry:
The mechanism of action for Tat-NR2Baa involves its interaction with NMDA receptors, specifically targeting the NR2B subunit. Upon cellular uptake, Tat-NR2Baa modulates receptor activity by:
Experimental data suggest that Tat-NR2Baa increases neuronal survival under stress conditions, indicating its potential as a therapeutic agent in neurodegenerative diseases.
Tat-NR2Baa exhibits several notable physical properties:
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of Tat-NR2Baa during synthesis .
Tat-NR2Baa has significant applications in various scientific fields:
Postsynaptic density protein-95 (PSD-95, encoded by DLG4) is a critical scaffolding protein that organizes synaptic signaling complexes by anchoring NMDA receptors (NMDARs) to downstream effectors. It binds directly to the cytoplasmic C-terminus of NR2B subunits via its second PDZ domain, facilitating receptor stabilization at the synapse and coupling NMDAR activation to intracellular signaling pathways such as nitric oxide synthase (nNOS) activation [4] [8]. This interaction is mediated by a conserved C-terminal tSXV motif (amino acid sequence: ESEV) on the NR2B subunit. PSD-95 thus serves as a central hub for:
Table 1: Structural and Functional Comparison of Tat-NR2Baa and Tat-NR2B9c
Feature | Tat-NR2B9c | Tat-NR2Baa |
---|---|---|
C-Terminal Sequence | KLSSIESDV | KLSSIESDA* (T→A mutation) |
PSD-95 Binding Affinity | High (Kd ~100 nM) | Low (Kd >10 µM) |
β-Fold Stability | Stable | Disrupted |
Mutation: Threonine (T) substituted to Alanine (A) |
* 1.3.1 Co-Immunoprecipitation Assays for Interaction ValidationCo-immunoprecipitation (Co-IP) assays are pivotal for validating Tat-NR2Baa’s inability to dissociate NR2B-PSD-95 complexes. Key methodological optimizations include:- Antibody Specificity: Anti-PSD-95 antibodies covalently crosslinked to magnetic beads to minimize elution contamination [5] [7].- Lysis Buffer Optimization: Low-ionic-strength buffers (e.g., 100 mM NaCl) with 0.1% NP-40 preserve native interactions [3] [5].- Controls: Pre-clearing lysates with Protein A/G beads reduces nonspecific binding [5].
In spinal cord lysates, Tat-NR2B9c reduces PSD-95/NR2B co-precipitation by >70%, whereas Tat-NR2Baa shows no significant disruption [10]. This confirms Tat-NR2Baa’s functional inertness as a negative control tool.
Table 2: Co-IP Results of PSD-95/NR2B Complexes After Peptide Treatment
Treatment | PSD-95/NR2B Co-IP Efficiency | Specificity vs. NR2A |
---|---|---|
Tat-NR2B9c | ↓ 70-80% | NR2B-selective |
Tat-NR2Baa | No change | N/A |
Vehicle Control | Baseline | N/A |
In contrast, Tat-NR2Baa fails to inhibit nNOS recruitment or NO production, confirming its utility as a biologically inert control for studies examining PSD-95-dependent signaling [10].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8